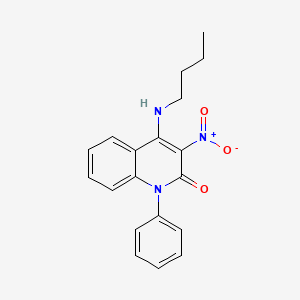

4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one

CAS No.: 886157-14-8

Cat. No.: VC4672957

Molecular Formula: C19H19N3O3

Molecular Weight: 337.379

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886157-14-8 |

|---|---|

| Molecular Formula | C19H19N3O3 |

| Molecular Weight | 337.379 |

| IUPAC Name | 4-(butylamino)-3-nitro-1-phenylquinolin-2-one |

| Standard InChI | InChI=1S/C19H19N3O3/c1-2-3-13-20-17-15-11-7-8-12-16(15)21(14-9-5-4-6-10-14)19(23)18(17)22(24)25/h4-12,20H,2-3,13H2,1H3 |

| Standard InChI Key | XKDPPVJMYRMLLB-UHFFFAOYSA-N |

| SMILES | CCCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |

Introduction

Synthesis

The synthesis of quinoline derivatives like this compound typically involves multi-step organic reactions. Although specific synthetic pathways for 4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one are not detailed in the provided data, general methods include:

-

Starting Materials: Quinoline derivatives are often synthesized from aniline precursors or substituted benzaldehydes.

-

Nitration: Introduction of the nitro group can be achieved through electrophilic substitution using nitrating agents like nitric acid.

-

Amine Substitution: The butylamino group may be introduced via nucleophilic substitution or reductive amination.

-

Phenyl Substitution: The phenyl group at position 1 could be added through Friedel-Crafts acylation or similar methods.

Further experimental details would be required to confirm these steps for this specific compound.

Medicinal Chemistry

Quinoline derivatives are widely studied for their therapeutic properties, including:

-

Anticancer Activity: Quinoline scaffolds have shown promise as inhibitors of enzymes like EGFR and DNA gyrase, which are critical in cancer cell proliferation .

-

Antimicrobial Properties: The nitro group often enhances antimicrobial activity by disrupting microbial DNA synthesis .

Material Sciences

Quinoline-based compounds are also explored for their optical and electronic properties, making them candidates for use in:

-

Organic light-emitting diodes (OLEDs)

-

Photovoltaic devices

Research Gaps and Future Directions

Despite its promising structure, detailed studies on the biological activity, toxicity, and pharmacokinetics of 4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one are lacking. Future research could focus on:

-

Screening for anticancer or antimicrobial activity.

-

Exploring its potential as a ligand in coordination chemistry.

-

Investigating its physicochemical properties for material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume